molecular formula C15H21NO4S B1331046 (2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid CAS No. 286455-85-4

(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid

Cat. No.: B1331046
CAS No.: 286455-85-4
M. Wt: 311.4 g/mol
InChI Key: DTTKDYYHVNHFSJ-ZDUSSCGKSA-N
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Description

(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonyl group, and a carboxylic acid group

Scientific Research Applications

(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Future Directions

The future directions of research on this compound could involve further exploration of its unique reactivity pattern and potential applications in biocatalytic processes . Additionally, the use of chiral sulfinamides in the stereoselective synthesis of amines and their derivatives could be further explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with (S)-pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Mechanism of Action

The mechanism of action of (2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The carboxylic acid group can participate in hydrogen bonding, further stabilizing these interactions. These properties make it a valuable tool in studying biological pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-{[4-(methyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid
  • (2S)-1-{[4-(ethyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid
  • (2S)-1-{[4-(isopropyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid has a bulkier tert-butyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where steric hindrance plays a critical role.

Properties

IUPAC Name

(2S)-1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18/h6-9,13H,4-5,10H2,1-3H3,(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTKDYYHVNHFSJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350260
Record name (2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286455-85-4
Record name (2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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